An In-depth Technical Guide to the Physicochemical Properties of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid
Introduction
2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a para-substituted cyanophenyl ring directly attached to a difluoroacetic acid moiety, imparts a distinct combination of electronic and steric properties. The presence of the electron-withdrawing cyano and difluoro groups significantly influences the compound's reactivity and intermolecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals by offering a blend of theoretical insights and practical experimental protocols. The information presented herein is designed to facilitate a deeper understanding of the compound's behavior and to empower its effective utilization in various scientific endeavors.
Molecular Structure and Key Physicochemical Properties
The foundational attributes of a molecule are dictated by its structure. 2-(4-cyanophenyl)-2,2-difluoroacetic acid is characterized by a rigid phenyl ring, a polar cyano group, and a highly acidic difluoroacetic acid functional group. This unique combination of features governs its solubility, acidity, and reactivity.
Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(4-cyanophenyl)-2,2-difluoroacetic acid | [1] |
| CAS Number | 1261358-84-2 | [1][2] |
| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | [1] |
| InChI | InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | [1] |
Predicted and Estimated Physicochemical Data
| Property | Estimated/Calculated Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 150-154 | The non-fluorinated analog, 4-cyanophenylacetic acid, has a melting point of 150-154 °C.[3][4] The introduction of the two fluorine atoms is expected to increase the molecular weight and potentially alter the crystal packing, likely resulting in a higher melting point. |
| Boiling Point (°C) | Decomposes before boiling | Carboxylic acids with high melting points often decompose at elevated temperatures before their boiling point is reached. |
| pKa | ~2.5 - 3.5 | The pKa of 4-cyanobenzoic acid is 3.55.[5][6][7] The electron-withdrawing difluoromethyl group (-CF₂H) is known to increase acidity. For comparison, the pKa of difluoroacetic acid is approximately 1.33.[8] Therefore, the pKa of the target compound is expected to be lower (more acidic) than that of 4-cyanobenzoic acid. |
| LogP (Octanol/Water) | 1.73468 (Calculated) | This calculated value suggests that the compound has moderate lipophilicity.[1] This is a critical parameter in drug design, influencing membrane permeability and bioavailability. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) | The presence of the polar carboxylic acid and cyano groups suggests some water solubility, though the aromatic ring will limit it.[9][10] Aromatic nitriles, in general, exhibit some solubility in water.[9][10] The compound is expected to be soluble in polar organic solvents due to the potential for hydrogen bonding and dipole-dipole interactions. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and reproducibility, the following section details standardized protocols for the experimental determination of the key physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline 2-(4-cyanophenyl)-2,2-difluoroacetic acid.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample is molten (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Determining the solubility profile in various solvents is crucial for understanding the compound's behavior in different chemical environments, which is vital for formulation and reaction condition selection.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Add a known amount of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (e.g., 10 mg) to a series of vials.
-
Solvent Addition: Add a specific volume of each solvent (e.g., 1 mL) to the respective vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Quantification (Optional): For a more precise determination, the supernatant can be analyzed by a suitable analytical technique (e.g., HPLC-UV) to quantify the concentration of the dissolved compound.
pKa Determination via Potentiometric Titration
Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Sample Preparation: Prepare a standard solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Caption: Workflow for pKa Determination.
Predicted Spectral Data and Interpretation
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the cyano group will likely appear as a doublet, and the protons ortho to the difluoroacetic acid group will appear as another doublet, exhibiting a typical AA'BB' splitting pattern.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (δ 10-13 ppm). The chemical shift of this proton is highly dependent on the concentration and solvent due to hydrogen bonding.[11] This peak would disappear upon the addition of D₂O.[11]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal is expected in the range of δ 160-170 ppm.[11]
-
Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the difluoroacetic acid group will likely be deshielded. The nitrile carbon will appear around δ 110-120 ppm.[12][13][14]
-
Difluoromethyl Carbon (-CF₂-): This carbon will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent carboxylic acid and the aromatic ring.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹.[14]
-
C-F Stretch: Strong absorptions are expected in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present. For a para-substituted benzene ring, a strong C-H out-of-plane bending vibration is typically observed between 800-860 cm⁻¹.[15][16]
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected to be observed.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11][17][18][19] The presence of the difluoroacetic acid moiety may lead to characteristic fragmentation patterns involving the loss of fluorine or CF₂COOH.
Conclusion
2-(4-cyanophenyl)-2,2-difluoroacetic acid is a compound with significant potential, underscored by its unique structural features. While a complete experimental dataset of its physicochemical properties is not yet fully compiled in the literature, this guide provides a robust framework for its characterization. By combining known fundamental data with scientifically sound predictions and detailed experimental protocols, researchers are well-equipped to explore the full potential of this intriguing molecule in their scientific pursuits. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.
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